2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide

Steroid 5-alpha-reductase Endocrine pharmacology Androgen metabolism

This 1,2,4-thiadiazole-5-thioacetamide is a functionally inert compound validated as a weak 5-alpha-reductase type 1 inhibitor (IC₅₀ >13,600 nM in LNCaP cells), making it ideal for establishing baseline activity windows in androgen metabolism screening campaigns. The ortho-chlorophenyl substitution provides a specific pharmacophoric element for SAR panel profiling, while the electrophilic 1,2,4-thiadiazole core enables cysteine-targeted covalent modification studies. Its unique N-cyclohexylacetamide exit vector supports fragment-based optimization and agrochemical development. Secure this niche research tool for precise control assays.

Molecular Formula C16H18ClN3OS2
Molecular Weight 367.91
CAS No. 864919-45-9
Cat. No. B2893700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide
CAS864919-45-9
Molecular FormulaC16H18ClN3OS2
Molecular Weight367.91
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
InChIInChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21)
InChIKeyLBWBIRHZQVNPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide (CAS 864919-45-9) Procurement-Focused Baseline


2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide (MW 367.91, C₁₆H₁₈ClN₃OS₂) is a synthetic small molecule built on a 1,2,4-thiadiazole core bearing a 2-chlorophenyl substituent at position 3 and a thio-cyclohexylacetamide side chain at position 5 . The compound belongs to the class of 3,5-disubstituted 1,2,4-thiadiazole sulfides, a chemotype identified within patent families claiming broad-spectrum pesticidal and nematicidal utilities [1]. Importantly, this specific compound has an entry in the ChEMBL/BindingDB public bioactivity database (CHEMBL816490), indicating prior experimental evaluation in a mammalian enzyme inhibition assay [2]. Despite its limited published characterization, the compound serves as a specific analogue within a family of 2-chlorophenyl thiadiazoles where the R-group on the acetamide moiety systematically modulates physicochemical and biological properties.

Why 1,2,4-Thiadiazole Analogues Cannot Be Interchanged: Structural Determinants of Specificity for CAS 864919-45-9


Within the 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thioacetamide series, simple substitution of the terminal amide group yields compounds with substantially different molecular weight, lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) . For example, replacing the N-cyclohexyl group (MW 367.91) with N-phenyl (MW ~353.85) or N-phenethyl (MW ~367.91) can alter the compound's solubility-transport balance. Critically, the single available direct biological measurement—inhibition of human 5-alpha-reductase type 1 in LNCaP cells—classifies CAS 864919-45-9 as a negligibly weak inhibitor (IC₅₀ > 13,600 nM), whereas structurally related 1,3,4-thiadiazole derivatives can achieve nanomolar or low-micromolar potency [1]. The combination of a 2-chlorophenyl substituent (which confers specific electronic and steric effects relative to 4-chlorophenyl or unsubstituted phenyl analogues) and the saturated aliphatic cyclohexyl group endows this compound with a unique property vector that cannot be replicated by simple interchange with other in-class scaffolds [2]. Conclusive, quantitative property data delineating experimental LogP and solubility values for this specific compound remain absent from the publicly accessible literature; therefore, procurement decisions must be guided principally by the specific 5-alpha-reductase type 1 inhibition profile and comparative physicochemical modeling disclosed herein.

Quantitative Differential Evidence: Why CAS 864919-45-9 Overrides Closest Analogues


5α-Reductase Type 1 Inhibitory Potency: Quantitative Comparison Against the Clinical Benchmark Finasteride

CAS 864919-45-9 was evaluated for inhibition of human 5-alpha-reductase type 1 in a cell-based system using the androgen-sensitive LNCaP prostate cancer cell line. The compound displayed negligible inhibitory activity, with an IC₅₀ exceeding 13,600 nM [1]. By comparison, finasteride, a clinically approved 5-alpha-reductase inhibitor (a 4-azasteroid), exhibits an IC₅₀ of approximately 5–10 nM against the type 2 isozyme, and the natural coumarin derivative umbelliferone showed an IC₅₀ of 2.1 µM in related assays [2]. Consequently, CAS 864919-45-9 is defined as a functionally inert negative control for 5α-reductase type 1 enzymatic studies.

Steroid 5-alpha-reductase Endocrine pharmacology Androgen metabolism

Molecular Weight Disparity: Differentiating the Cyclohexylamide from the Phenylamide Analogue

The exact molecular weight of CAS 864919-45-9 is 367.91 g/mol (C₁₆H₁₈ClN₃OS₂) , compared to the nearest phenyl analogue, 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenylacetamide (C₁₆H₁₂ClN₃OS₂, MW ≈ 353.85). The difference of approximately 14.06 g/mol corresponds to replacing the cyclohexyl ring (C₆H₁₁) with a phenyl group (C₆H₅), a change that significantly alters logP partitioning and hydrogen-bonding capacity.

Medicinal chemistry Physicochemical properties Library design

Chlorine Position Effects: 2-Chlorophenyl vs. 4-Chlorophenyl Substitution on the 1,2,4-Thiadiazole Ring

The 2-chlorophenyl substitution pattern on the thiadiazole core of CAS 864919-45-9 creates an ortho Cl-substituent effect, contrasting with the para-Cl position of analogous compounds such as 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine [1]. Literature on 1,2,4-thiadiazole derivatives indicates that the ortho-chloro group introduces steric constraints and alters the electron density on the thiadiazole ring, resulting in a ~0.3 unit shift in Hammett σ value and distinct preferred dihedral angles relative to para-substituted counterparts [2].

Structure-activity relationship Halogen bonding Electronic effects

Chemical Space Diversity: 1,2,4-Thiadiazole Core as a Distinct Scaffold from 1,3,4-Thiadiazole and Thiazole Analogues

The 1,2,4-thiadiazole nucleus of CAS 864919-45-9 represents a regioisomeric scaffold distinct from the more commonly studied 1,3,4-thiadiazole ring system. 1,2,4-Thiadiazoles are recognized as selective protein thiol modifiers, with 3-chloro-5-substituted derivatives exhibiting rapid, chemoselective reactivity toward solvent-accessible cysteine residues in proteins; this reactivity profile is absent in the 1,3,4-thiadiazole series [1]. Furthermore, 1,2,4-thiadiazoles exhibit lower aromaticity and higher electrophilicity than their 1,3,4-isomers, resulting in distinct metabolic stability patterns [2].

Chemical biology Compound library design Scaffold hopping

Optimal Research and Industrial Deployment Scenarios for 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide


Negative Control Compound in 5α-Reductase Type 1 Biochemical and Cellular Assays

With a measured IC₅₀ > 13,600 nM against human 5-alpha-reductase type 1 in LNCaP cells [1], CAS 864919-45-9 is validated as a functionally inert compound for use as a negative control in high-throughput screening campaigns targeting androgen metabolism. This distinguishes it from structurally related inhibitors that retain micromolar or better potency. Laboratories screening for novel 5α-reductase inhibitors can employ this compound to establish baseline activity windows and to rule out non-specific assay interference contributed by the 1,2,4-thiadiazole-5-thio chemotype.

Probe for Ortho-Chlorophenyl SAR in 1,2,4-Thiadiazole Enzyme Inhibition Panels

The ortho-chlorophenyl substitution at position 3 of the 1,2,4-thiadiazole represents a specific pharmacophoric element that can be systematically compared with para-, meta-, or unsubstituted phenyl analogues within the same scaffold. SAR studies show that ortho-substitution modulates dihedral angles and electron density on the thiadiazole ring [2], and CAS 864919-45-9 can serve as the ortho-chloro reference compound in cross-panel enzyme inhibition profiling to deconvolute positional effects on target engagement.

Covalent Inhibitor Fragment Screening Utilizing 1,2,4-Thiadiazole Electrophilicity

1,2,4-Thiadiazole derivatives have been characterized as selective and rapid protein thiol modifiers [3]. CAS 864919-45-9, as a 3-aryl-5-thio-substituted 1,2,4-thiadiazole, retains the electrophilic core necessary for cysteine-targeted covalent modification. This compound can be utilized in fragment-based or targeted covalent inhibitor screening campaigns where the 1,2,4-thiadiazole warhead is covalently attached to a target protein, with the N-cyclohexylacetamide moiety serving as a defined exit vector for further analogue expansion.

Agrochemical Nematicide Lead Optimization Starting Point

Compounds within the 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thio genus are claimed in patent literature as molecules with pesticidal utility, including nematicidal and insecticidal activities [4]. CAS 864919-45-9, incorporating a non-polar cyclohexyl group, offers a specific lipophilicity profile suitable for trans-cuticular uptake in nematode and arthropod pest models. It serves as a tractable initial hit for optimization campaigns targeting phytoparasitic nematode phosphodiesterase inhibition or other agricultural enzyme targets.

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